Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H11N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate typically involves the reaction of 3-aminophenol with pyrimidine-4-carboxylic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride as a reagent to facilitate the reaction . The reaction is usually carried out under reflux conditions at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The compound’s ability to interact with various proteins and enzymes makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carboxylate derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3-Aminophenol derivatives: Compounds with similar functional groups that may have overlapping applications in medicinal chemistry.
Uniqueness
Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
827042-50-2 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-17-12(16)10-6-11(15-7-14-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3 |
InChI Key |
LPYAQZDGPJSFQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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